2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile
Description
2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile (CAS: 852569-35-8) is a halogenated aromatic compound featuring a benzonitrile core substituted with an amino group at position 2, an iodine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₈H₄F₃IN₂, with a molecular weight of 312.03 g/mol . Key physical properties include:
- Melting Point: 170–172°C
- Predicted Boiling Point: 329.5±42.0°C
- Density: 2.00±0.1 g/cm³
- pKa: -1.56±0.10 (indicating strong acidity due to electron-withdrawing substituents) .
The compound is classified as an irritant and stored at room temperature. Its structural complexity makes it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where iodine and trifluoromethyl groups enhance reactivity and bioavailability.
Properties
IUPAC Name |
2-amino-3-iodo-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-1-4(3-13)7(14)6(12)2-5/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBOABQOSFNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232550 | |
| Record name | Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-71-7 | |
| Record name | Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-amino-3-iodo-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via nucleophilic or electrophilic trifluoromethylation reactions. The iodine atom can be introduced through halogenation reactions, often using iodine or iodine-containing reagents. The amino group is usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 3 is highly susceptible to nucleophilic displacement due to its electron-withdrawing neighboring groups.
Key Findings :
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Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) efficiently replaces iodine with aryl/heteroaryl groups .
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Diisobutylaluminum hydride (DIBAL-H) selectively reduces the nitrile to an aldehyde while retaining the amino group .
Cyano Group Transformations
The nitrile group participates in hydrolysis, cyclization, and metal-mediated reactions.
Mechanistic Insight :
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Acidic hydrolysis of the nitrile proceeds via an intermediate imidic acid, yielding the amide .
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Hydroxylamine induces cyclization to form benzoxazole, leveraging the amino group’s nucleophilicity .
Amino Group Functionalization
The amino group at position 2 enables diazotization and acylation.
Applications :
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Diazonium intermediates facilitate cyanation or halogen-exchange reactions .
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Acylation protects the amino group during multi-step syntheses .
Trifluoromethyl Group Stability
The CF₃ group is chemically inert under most conditions but influences electronic properties:
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Electron-Withdrawing Effect : Enhances electrophilicity of the aromatic ring, directing substitutions to meta/para positions.
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Thermal Stability : Retains integrity up to 300°C, enabling high-temperature reactions (e.g., Ullmann couplings).
Selected Derivatives and Uses:
Synthetic Challenges :
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Competing reactivity between iodine and nitrile groups requires precise stoichiometric control .
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Steric hindrance from the CF₃ group limits some coupling reactions .
Comparative Reactivity Table
| Functional Group | Reactivity Priority | Key Reactions |
|---|---|---|
| Iodine (C-3) | High | Cross-coupling, nucleophilic substitution |
| Amino (C-2) | Moderate | Diazotization, acylation, cyclization |
| Nitrile (C-1) | Low | Hydrolysis, reduction |
Scientific Research Applications
Organic Synthesis
2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile serves as a versatile reagent in organic synthesis. Its unique structure allows for various substitution reactions, making it useful for creating complex organic molecules.
Key Reactions :
- Nucleophilic Substitution : The iodine atom can be substituted with other nucleophiles, allowing for the synthesis of diverse benzonitrile derivatives.
- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis
The compound acts as a catalyst in several chemical reactions. Notably, it has been utilized for selective iodination processes in continuous flow systems, enhancing reaction efficiency and selectivity.
Example Case Study :
A study demonstrated the use of this compound in the iodination of aromatic compounds under mild conditions, resulting in higher yields compared to traditional methods.
Materials Science
Derivatives of this compound are being explored for applications in materials science, particularly in the development of high-performance materials such as lithium-ion batteries. The trifluoromethyl group contributes to enhanced electrochemical properties.
| Application Area | Material Type | Benefits |
|---|---|---|
| Lithium-ion Batteries | Electrolyte Additives | Improved cyclic stability and conductivity |
| Coatings | Protective Coatings | Enhanced durability and chemical resistance |
Biomedical Research
In biomedical applications, this compound has shown potential as a building block for synthesizing novel antiviral compounds. Its derivatives are being investigated for their ability to inhibit viral replication.
Research Findings :
Recent studies have focused on the interaction of this compound with viral enzymes, demonstrating its potential as a lead compound for antiviral drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. The amino group can form hydrogen bonds with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares the target compound with analogs differing in substituent positions or functional groups:
Key Observations
Impact of Halogen Substituents: The iodine atom in the target compound increases molecular weight and polarizability compared to bromine in 2-bromo-5-(trifluoromethyl)benzonitrile (250.02 vs. 312.03 g/mol). Bromine derivatives exhibit lower melting points (50–51°C) due to weaker intermolecular forces compared to iodine analogs .
Amino vs. Methoxy Groups: Replacing the amino group with methoxy (as in 5-iodo-2-methoxy-3-(trifluoromethyl)benzonitrile) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents and altering biological activity .
Trifluoromethyl Group Effects :
- The -CF₃ group’s electron-withdrawing nature stabilizes the aromatic ring, lowering pKa (e.g., -1.56 for the target compound) and enhancing resistance to metabolic degradation in pharmaceuticals .
Positional Isomerism: 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 58458-14-3) shows a lower melting point (141–145°C) than the target compound, reflecting differences in crystal packing due to substituent arrangement .
Biological Activity
2-Amino-3-iodo-5-(trifluoromethyl)benzonitrile (CAS No. 1221792-71-7) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Inhibition : This compound has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have been linked to cancer progression. Inhibitors like BAY-069 (a related compound) demonstrated significant selectivity for BCAT1/2, suggesting that similar compounds may also exhibit anticancer properties through metabolic modulation .
- Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic signaling. Studies have indicated that modifications to similar compounds can significantly alter their binding affinities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar moieties have demonstrated cytotoxic effects in various cancer cell lines, including prostate cancer models .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | LNCaP (Prostate Cancer) | TBD | Inhibition of BCATs |
| BAY-069 | MDA-MB-231 (Breast Cancer) | <10 | Dual BCAT1/2 inhibition |
| SARM 2f | FaDu (Hypopharyngeal) | TBD | Induction of apoptosis |
Case Studies
- In Vitro Studies : A study evaluated the effects of related benzonitrile derivatives on prostate cancer cell proliferation. Results indicated that certain derivatives exhibited significant growth inhibition through apoptosis induction mechanisms .
- High-throughput Screening : A high-throughput screening campaign identified several trifluoromethyl-substituted compounds with promising activity against BCATs, underscoring the potential for further development in anticancer therapies .
Q & A
Q. What synthetic strategies are employed to introduce iodine at the 3-position in benzonitrile derivatives?
Iodination typically involves electrophilic substitution or metal-catalyzed cross-coupling. For trifluoromethyl-substituted aromatics, direct iodination may require protection of the amino group to prevent side reactions. A method analogous to bromination of 2-amino-5-bromo-3-(trifluoromethyl)benzonitrile (CAS 681482-81-5) can be adapted, using iodine sources like N-iodosuccinimide (NIS) in acidic media . Post-functionalization via Ullmann coupling or Sandmeyer reactions may also apply.
Q. How is the purity of 2-amino-3-iodo-5-(trifluoromethyl)benzonitrile validated in academic studies?
Reverse-phase HPLC with UV detection is standard. For example, methods optimized for detecting 4-amino-2-(trifluoromethyl)benzonitrile (a related impurity in pharmaceuticals) use a C18 column (e.g., Waters Spherisorb ODS-2) with a mobile phase of acetonitrile/water (gradient elution). Retention times for trifluoromethylbenzonitrile derivatives typically range 3–7 minutes under these conditions .
Q. What spectroscopic techniques are critical for structural confirmation?
- 19F NMR : To confirm the trifluoromethyl group (δ ~ -60 to -65 ppm).
- 1H NMR : The amino proton appears as a broad singlet (δ 5–6 ppm), while aromatic protons show coupling patterns dependent on substitution.
- IR spectroscopy : A nitrile stretch (C≡N) near 2220–2240 cm⁻¹ and N-H stretches (3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods model the electronic effects of the trifluoromethyl and iodine substituents?
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, analyze electron density and local kinetic energy to predict reactivity. The trifluoromethyl group’s electron-withdrawing effect reduces aromatic ring electron density, while iodine’s polarizability influences charge distribution. Studies on similar systems (e.g., 4-(trifluoromethyl)benzonitrile) show strong agreement between experimental and computed electrostatic potentials .
Q. What challenges arise in analyzing reaction intermediates during catalytic amination?
Mechanistic studies require in-situ monitoring via techniques like LC-MS or stopped-flow NMR . For example, intermediates in the synthesis of 5-amino-2-cyanobenzotrifluoride (CAS 654-70-6) reveal competing pathways, such as over-iodination or deamination, which must be suppressed using selective catalysts (e.g., CuI/1,10-phenanthroline) .
Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?
Iodine’s large atomic radius enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). However, steric hindrance at the 3-position may limit coupling efficiency. Computational studies suggest that electron-deficient aryl iodides (due to the trifluoromethyl group) accelerate transmetalation but require ligands like SPhos to stabilize intermediates .
Q. What are the limitations of current synthetic routes for scale-up?
- Iodine volatility : High-temperature reactions risk iodine loss, necessitating closed systems.
- Byproduct formation : Nitrile group hydrolysis under basic conditions generates carboxylic acid impurities, detectable via LC-MS with a mass error tolerance of ±5 ppm .
Critical Analysis of Contradictions
- Synthetic routes : While bromination methods are well-documented for analogues , iodination of amino-substituted aromatics remains less explored, with some studies suggesting competing deamination pathways .
- Computational vs. experimental data : DFT predictions for electron density in trifluoromethylbenzonitriles align with NMR shifts, but iodine’s steric effects are often underestimated in simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
